An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol
An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylpyrimidin-4-ol, identified by the CAS number 1480-91-7 , is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule serves as a valuable synthon for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyrimidine ring can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, acidity, and binding affinity to biological targets.[2] Fluorinated pyrimidines are a cornerstone of modern pharmaceuticals, most notably exemplified by the widely used anticancer drug 5-Fluorouracil (5-FU).[2][3][4] This guide provides a comprehensive overview of the core technical aspects of 5-Fluoro-2-methylpyrimidin-4-ol, including its properties, synthesis, potential applications, and handling, to support its use in research and development.
Physicochemical and Structural Data
The fundamental properties of 5-Fluoro-2-methylpyrimidin-4-ol are summarized below. These data are critical for its application in chemical synthesis and for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 1480-91-7 | [1] |
| Molecular Formula | C₅H₅FN₂O | [1] |
| Molecular Weight | 128.10 g/mol | [1] |
| IUPAC Name | 5-fluoro-2-methylpyrimidin-4(1H)-one | [1] |
| Synonyms | 5-Fluoro-2-methylpyrimidin-4(3H)-one, 4-Pyrimidinol, 5-fluoro-2-methyl- | [1] |
| Physical Form | Solid | |
| Melting Point | 215-217 °C | |
| Boiling Point | 191.4 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4 °C |
Synthesis Pathway and Experimental Protocol
The synthesis of fluorinated pyrimidines often involves the cyclocondensation of a fluorinated building block with an appropriate amidine.[2] This approach offers a reliable method for introducing the fluoropyrimidine scaffold under controlled conditions.
Conceptual Synthesis Workflow
The diagram below outlines a general and effective strategy for the synthesis of 4-amino-5-fluoropyrimidines, which can be adapted for the synthesis of 5-Fluoro-2-methylpyrimidin-4-ol. The process involves the reaction of a fluorinated C3 building block with an amidine hydrochloride.[2] This method is advantageous as it avoids the use of harsh or difficult-to-handle fluorinating agents at later stages of the synthesis.
Caption: Synthetic workflow for 5-Fluoro-2-methylpyrimidin-4-ol.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a 5-fluoropyrimidine derivative, based on established methodologies.[2][5]
Objective: To synthesize 5-Fluoro-2-methylpyrimidin-4-ol.
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Acetamidine hydrochloride
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
Hydrochloric acid (for subsequent hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend acetamidine hydrochloride (1.0 eq) in an anhydrous solvent.
-
Addition of Fluorinated Synthon: Add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) to the suspension.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-12 hours.
-
Work-up and Isolation of Intermediate: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate, 5-fluoro-2-methylpyrimidin-4-amine.
-
Hydrolysis to Final Product: Treat the crude intermediate with an aqueous solution of hydrochloric acid and heat to facilitate the hydrolysis of the amino group to a hydroxyl group.
-
Purification: After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate, 5-Fluoro-2-methylpyrimidin-4-ol, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.
Self-Validation: The identity and purity of the synthesized 5-Fluoro-2-methylpyrimidin-4-ol should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis, comparing the results with literature values.[5]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility.[6] The introduction of fluorine can further enhance its drug-like properties.
Role as a Bioisostere and Pharmacological Modulator
The fluorine atom in 5-Fluoro-2-methylpyrimidin-4-ol can act as a bioisostere for a hydrogen atom, leading to improved pharmacological profiles. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.[2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing binding affinity and potency.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a compound's solubility and pharmacokinetic properties.
Use as a Chemical Scaffold in Drug Design
5-Fluoro-2-methylpyrimidin-4-ol is an ideal starting point for the synthesis of more complex molecules. The hydroxyl and methyl groups, along with the pyrimidine ring itself, offer multiple points for chemical modification to explore structure-activity relationships (SAR).
Caption: Role as a scaffold for diverse therapeutic agents.
Safety, Handling, and Storage
While specific toxicity data for 5-Fluoro-2-methylpyrimidin-4-ol is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. General safety guidelines for related fluorinated and heterocyclic compounds should be followed.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes.[8][11] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C. Keep away from strong oxidizing agents.[12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][10]
Conclusion
5-Fluoro-2-methylpyrimidin-4-ol is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its fluorinated pyrimidine core offers significant advantages for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide provides the essential technical information for researchers to effectively utilize this compound in their drug discovery and development programs, from understanding its fundamental properties to its synthesis and safe handling.
References
- Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
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Gao, Y., et al. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]
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Pittelkow, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. PubChem. Available at: [Link]
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Pittelkow, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). Available at: [Link]
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Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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